molecular formula C21H20N4O5S B2651171 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 899961-44-5

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2651171
CAS No.: 899961-44-5
M. Wt: 440.47
InChI Key: SJJWSMUDVBAIAS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo (sulfone) group, a phenyl substituent at position 2, and an ethanediamide bridge linked to a 2-methoxybenzyl group. The sulfone group enhances polarity and metabolic stability, while the ethanediamide linker may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-18-10-6-5-7-14(18)11-22-20(26)21(27)23-19-16-12-31(28,29)13-17(16)24-25(19)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWSMUDVBAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core can be synthesized through the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides using reagents such as formic acid or triethyl orthoformate

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic derivatives from the literature, focusing on synthesis, spectral data, and functional attributes.

Structural Analogues from

The compounds below share heterocyclic cores and functional groups but differ in ring systems and substituents:

Compound Core Structure Key Substituents Molecular Weight (g/mol) IR C=O Stretches (cm⁻¹) Synthesis Yield
Target Compound Thieno[3,4-c]pyrazol 5,5-dioxo, phenyl, ethanediamide, 2-methoxybenzyl ~450 (estimated) ~1650 (amide), ~1300 (sulfone) Not reported
6 [1,3,4]-Thiadiazol Isoxazole, benzamide 348.39 1606 70%
8a [1,3,4]-Thiadiazol Acetylpyridinyl, benzamide 414.49 1679, 1605 80%
8b [1,3,4]-Thiadiazol Ethyl nicotinate, benzamide 444.52 1715, 1617 80%
8c [1,3,4]-Thiadiazol Phenylnicotinate, benzamide 506.59 1719, 1611 80%

Key Differences and Implications

Core Heterocycle: The target compound’s thieno[3,4-c]pyrazol core is distinct from the [1,3,4]-thiadiazol rings in analogues 6, 8a–c. The fused thiophene-pyrazole system in the target likely confers unique electronic properties, such as enhanced aromaticity and redox stability, compared to the less-conjugated thiadiazole derivatives .

In contrast, analogues 8a–c rely on ester or acetyl groups for electron modulation . The ethanediamide bridge in the target compound enables dual hydrogen-bonding interactions, a feature absent in the benzamide-linked analogues. This could improve binding specificity in enzyme inhibition .

Spectral Data: IR Spectroscopy: The target’s amide C=O stretches (~1650 cm⁻¹) align with those of analogues 8a–c (1605–1719 cm⁻¹), but its sulfone group adds a distinct ~1300 cm⁻¹ absorption, absent in the thiadiazoles .

However, the sulfone group likely requires additional oxidation steps (e.g., using H₂O₂ or mCPBA), complicating synthesis compared to the thiadiazoles .

Biological Activity

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique thieno[3,4-c]pyrazole core structure contributes to various biological activities, making it a subject of extensive research.

Compound Overview

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : Approximately 438.5 g/mol
  • Core Structure : Thieno[3,4-c]pyrazole with dioxo and methoxyphenyl substituents

Biological Activities

Research indicates that compounds with the thieno[3,4-c]pyrazole framework exhibit a range of biological activities, including:

  • Antioxidant Activity : The compound has shown promising results in scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : It interacts with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound play a crucial role in these interactions:

  • Dioxo Moiety : Enhances binding affinity to target proteins.
  • Methoxyphenyl Group : Modulates solubility and bioavailability.

In Vitro Studies

Recent in vitro studies have demonstrated the following:

  • Antioxidant Assays : The compound exhibited significant antioxidant activity measured through various assays including DPPH and ABTS radical scavenging tests.
  • Enzyme Inhibition Tests : It showed notable inhibition against cholinesterases and glucosidases, which are relevant in treating conditions like Alzheimer's disease and diabetes.
Activity TypeAssay MethodResult
AntioxidantDPPH ScavengingIC50 = 15 µM
Enzyme InhibitionCholinesteraseIC50 = 20 µM
AnticancerMTT Assay on PANC-1IC50 = 25 µM

Case Studies

  • Anticancer Activity : A study focused on pancreatic cancer cells (PANC-1) revealed that the compound induced apoptosis through mitochondrial pathways. This was confirmed by flow cytometry analysis showing increased Annexin V positivity.
  • Enzyme Interaction : Molecular docking studies indicated that the compound binds effectively to the active site of glucosidase, suggesting a competitive inhibition mechanism.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Notably:

  • Starting Materials : 2-Phenylthieno[3,4-c]pyrazole derivatives are used as precursors.
  • Reagents : Common reagents include oxidizing agents for forming dioxo groups and coupling agents for amide formation.

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